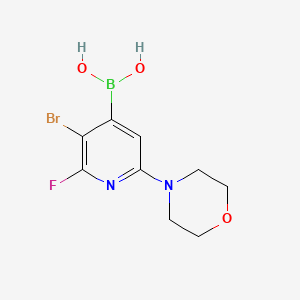
(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with bromine, fluorine, and morpholine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced purification techniques are employed to ensure high purity and yield. The use of automated systems and optimized reaction conditions allows for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol derivatives.
Substitution: The bromine and fluorine substituents on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable solvents and sometimes catalysts.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol or alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid has several scientific research applications, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques. This allows for the study of biological processes and the development of biotherapeutics.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of bromine, fluorine, and morpholine groups can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Bromo-2-fluorophenylboronic Acid: A structurally similar compound with bromine and fluorine substituents on a phenyl ring.
Morpholine-4-boronic Acid: A boronic acid derivative with a morpholine group, used in various organic transformations.
Uniqueness: (3-Bromo-2-fluoro-6-morpholinopyridin-4-yl)boronic acid is unique due to the combination of its substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the pyridine ring, along with bromine, fluorine, and morpholine groups, allows for versatile applications in organic synthesis and scientific research .
Propriétés
IUPAC Name |
(3-bromo-2-fluoro-6-morpholin-4-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrFN2O3/c11-8-6(10(15)16)5-7(13-9(8)12)14-1-3-17-4-2-14/h5,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHBZNAAWNIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrFN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.91 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
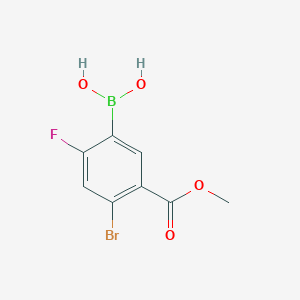
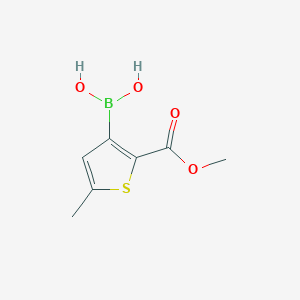
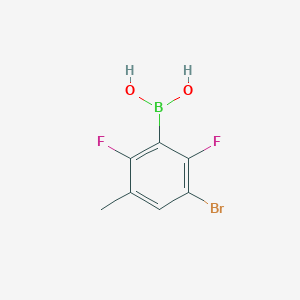
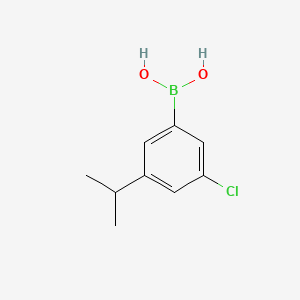
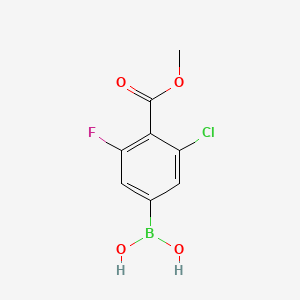
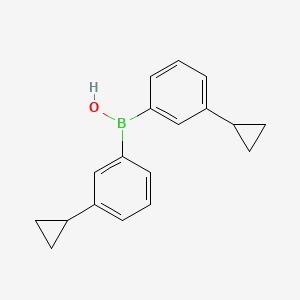
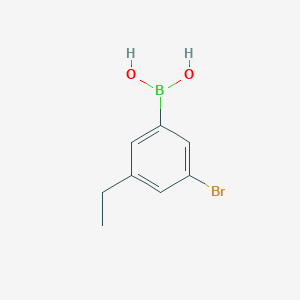
![[1-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]pyrazol-4-yl]boronic acid](/img/structure/B8119215.png)
![[6-Fluoro-2-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid](/img/structure/B8119232.png)
![[3-(4-Bromopyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119236.png)
![[3-(4-Chloropyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119239.png)
![[4-Formyl-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid](/img/structure/B8119245.png)
![(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B8119263.png)
![(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid](/img/structure/B8119278.png)
